![molecular formula C8H17NO B1460298 1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine CAS No. 2090988-51-3](/img/structure/B1460298.png)
1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine
Overview
Description
Synthesis Analysis
DMPA can be synthesized by the reaction of 2-oxoisovaleric acid with S-methylisothiourea or S-ethylisothiourea. Alternatively, it can also be prepared by the reaction of 2,2-dimethylpropanal with hydroxylamine hydrochloride in the presence of sodium acetate.Molecular Structure Analysis
The molecular structure of DMPA is represented by the formula C7H15NO . It has a six-membered ring structure with two methyl groups and a tertiary amine.Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine, focusing on its unique applications across different fields:
Analytical Chemistry
In analytical chemistry, DMPA can be used for method development in chromatography and mass spectrometry due to its properties. It helps in the analysis of complex mixtures by acting as a standard or a reagent .
Material Science
Lastly, DMPA’s properties might be explored in material science for creating new materials with specific desired properties.
Each of these fields leverages the unique chemical structure of DMPA for diverse applications, showcasing its versatility and importance in scientific research.
Source 1 Source 6
properties
IUPAC Name |
(6,6-dimethyloxan-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2)4-3-7(5-9)6-10-8/h7H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCRXEBTARNMCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CO1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,6-Dimethyltetrahydro-2h-pyran-3-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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